

In Vitro Activity of rac-trans-1-Deshydroxy Rasagiline (Aminoindan): A Technical Overview

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Compound of Interest

Compound Name: *rac-trans-1-Deshydroxy Rasagiline*

Cat. No.: *B1146691*

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Introduction

rac-trans-1-Deshydroxy Rasagiline, more commonly known as 1-Aminoindan, is the major and pharmacologically active metabolite of the anti-Parkinsonian drug, rasagiline.[1][2][3][4] Unlike its parent compound, which is a potent irreversible inhibitor of monoamine oxidase B (MAO-B), 1-aminoindan is characterized by a distinct in vitro profile that is largely devoid of MAO-B inhibitory activity.[5][6] Instead, its activities are centered on neuroprotection and modulation of neuronal signaling pathways. This document provides a comprehensive summary of the available in vitro data for **rac-trans-1-Deshydroxy Rasagiline**, detailing its effects on various cellular systems, the experimental protocols used for these assessments, and visual representations of the implicated signaling pathways.

Quantitative Data Summary

The in vitro activity of **rac-trans-1-Deshydroxy Rasagiline** (1-Aminoindan) is primarily characterized by its neuroprotective and neuromodulatory effects, rather than direct enzyme inhibition or receptor binding for which quantitative metrics like IC₅₀ or Ki are commonly reported. The following tables summarize the key quantitative findings from various in vitro studies.

Table 1: Neuroprotective and Anti-Apoptotic Effects

Cell Line	Assay Model	Concentration Range	Key Findings
Human Neuroblastoma SK-N-SH	High-density culture-induced neuronal death	0.1–1 μ mol/L	Significantly reduced apoptosis-associated phosphorylated H2A.X, decreased cleavage of caspase 9 and caspase 3, and increased anti-apoptotic proteins Bcl-2 and Bcl-xL. [2]
Rat Pheochromocytoma PC-12	6-hydroxydopamine (6-OHDA) induced neurotoxicity	Not specified	Protected against neurotoxin-induced cell death. [2]
Rat Pheochromocytoma PC-12	Serum and nerve growth factor (NGF) deprivation	1 μ M	Exhibited neuroprotective and anti-apoptotic effects as determined by ELISA and MTT tests. [4]

Table 2: Effects on Neuronal Signaling

Preparation	Experimental Model	Concentration Range	Key Findings
Rat Hippocampal Slice	Single stimuli (SS) and Theta Burst Stimulation (TBS)	5–50 μ M	Attenuated pyramidal cell response (population spike amplitude); significant attenuation observed at 15 μ M.[5]
Rat Hippocampal Slice	Oxygen/Glucose Deprivation	Not specified	Prevented the breakdown of the population spike amplitude.[5]
Rat Hippocampal Slice	NMDA, AMPA, and metabotropic glutamate receptor activation	0.3–2 μ M	Concentration-dependently antagonized receptor-mediated increases in neuronal transmission.[5]

Table 3: Cytochrome P450 (CYP) and Transporter Interactions

System	Assay Type	Concentration Range	Key Findings
Cultured Human Hepatocytes	CYP450 Induction (CYP1A2, CYP2B6, CYP3A4/5)	0.015, 0.15, or 1.5 μ M	Did not cause induction of the tested CYP450 enzymes. [7]
Human Liver Microsomes	CYP450 Inhibition (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5)	Not specified	Did not inhibit the tested CYP450 enzymes. [7]
In vitro transporter assays	Inhibition of P-gp, BCRP, OATP1B1, OATP1B3, OCT2, OAT1, OAT3, MATE1, and MATE2-K	Not specified	Was evaluated as an inhibitor of these drug transporters. [7]

Experimental Protocols

Neuroprotection and Apoptosis Assays

1. Cell Culture and Induction of Apoptosis:

- SK-N-SH Cells: Human neuroblastoma SK-N-SH cells were cultured in high-density to induce neuronal death. The cells were treated with 1-aminoindan at concentrations ranging from 0.1 to 1 μ mol/L.
- PC-12 Cells: Rat pheochromocytoma PC-12 cells were cultured in the absence of serum and nerve growth factor (NGF) to induce apoptosis. In a separate experiment, apoptosis was induced by the neurotoxin 6-hydroxydopamine. The cells were pretreated with 1 μ M 1-aminoindan for 24 hours.

2. Assessment of Apoptosis:

- Western Blot Analysis: Following treatment, cell lysates were subjected to Western blotting to detect levels of apoptosis-associated phosphorylated protein H2A.X (Ser139), cleaved

caspase 9, cleaved caspase 3, and the anti-apoptotic proteins Bcl-2 and Bcl-xL.

- ELISA and MTT Assays: Cell viability and apoptosis were quantified using ELISA and MTT tests.

Neuronal Signaling in Rat Hippocampal Slices

1. Slice Preparation and Maintenance:

- Hippocampal slices were prepared from rats and maintained in an interface chamber.
- The slices were superfused with artificial cerebrospinal fluid.

2. Electrophysiological Recordings:

- The Schaffer collaterals were stimulated using single stimuli (SS) or theta burst stimulation (TBS).
- The resulting population spike amplitude from pyramidal cells was recorded.
- The effects of 1-aminoindan were assessed by adding it to the superfusion medium at concentrations ranging from 0.3 to 50 μ M.

3. Glutamate Receptor Activation:

- Neuronal transmission was enhanced by the application of NMDA, AMPA, and metabotropic glutamate receptor agonists.
- The ability of 1-aminoindan to antagonize these effects was measured.

CYP450 and Transporter Assays

1. CYP450 Induction:

- Cryopreserved human hepatocytes were treated once daily for three consecutive days with 1-aminoindan (0.015, 0.15, or 1.5 μ M).
- Enzymatic activity was measured *in situ* using marker substrates for CYP1A2 (phenacetin), CYP2B6 (bupropion), and CYP3A4 (midazolam). Metabolite formation was monitored by LC-

MS/MS.

- mRNA levels were assessed by qRT-PCR.

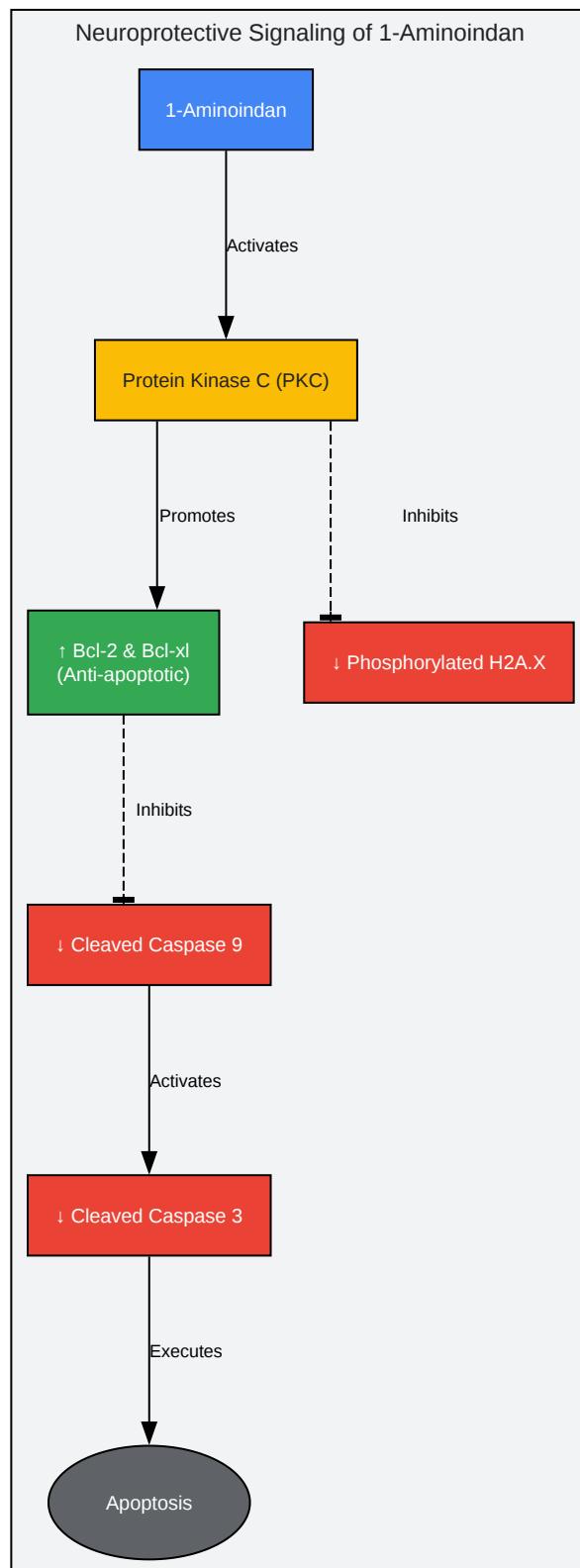
2. CYP450 Inhibition:

- The potential for direct and metabolism-dependent inhibition of various CYP450 enzymes by 1-aminoindan was evaluated in pooled human liver microsomes.

3. Transporter Inhibition:

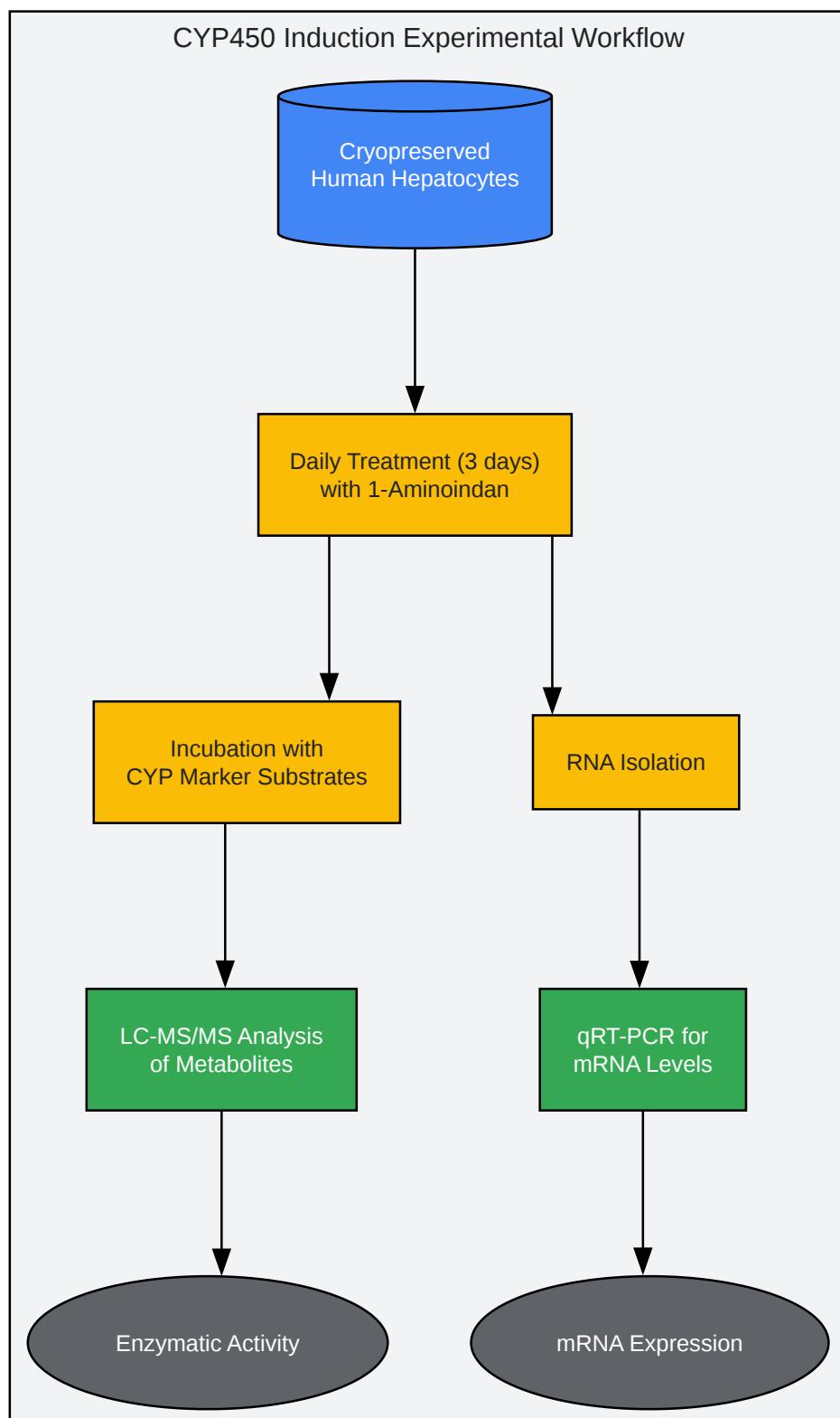
- In vitro assays were conducted to evaluate the potential of 1-aminoindan to inhibit various drug transporters, including P-gp, BCRP, OATP1B1, OATP1B3, OCT2, OAT1, OAT3, MATE1, and MATE2-K.

Signaling Pathways and Experimental Workflows



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Caption: Neuroprotective signaling pathway of 1-Aminoindan.



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Caption: Workflow for assessing CYP450 induction.

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